![molecular formula C20H23Cl2N5O B11833257 N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B11833257.png)
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride
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Overview
Description
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a pyridine ring, and an azepane moiety, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 7-chlorobenzimidazole with 2-methylpyridine-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The azepane ring is introduced through nucleophilic substitution reactions, often using azepane derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azepane and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Key Synthetic Routes
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Coupling | EDCI, HOBt | Basic medium |
2 | Nucleophilic Substitution | Azepane derivatives | Basic conditions |
Chemistry
In the field of chemistry, N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
Biology
The compound has been studied for its potential as a ligand in receptor binding assays. It exhibits interactions with various biological targets, which can be crucial for understanding its mechanism of action in biological systems. Preliminary studies suggest potential neuroprotective effects, making it relevant in neurological research.
Medicine
In medicinal chemistry, this compound is being investigated for its pharmacological properties. Research indicates potential anti-inflammatory and anticancer activities, with mechanisms often involving the modulation of specific biochemical pathways.
Case Studies
- Anticancer Activity : Related compounds have shown significant anticancer properties by inhibiting tumor growth in various cell lines.
- Neuroprotective Effects : Some studies suggest that this compound may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases.
Industry
This compound is also explored for its applications in the development of new materials and chemical processes. Its unique chemical structure allows it to participate in various industrial applications, including the synthesis of high-energy materials.
Mechanism of Action
The mechanism of action of N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide: Shares the azepane moiety but differs in the benzimidazole and pyridine components.
AM-1220 and its azepane isomer: Similar in having an azepane ring but with different core structures.
Uniqueness
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The benzimidazole moiety is known for its diverse biological activities.
- Functional Groups : The presence of azepane and pyridine rings contributes to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been noted to inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses .
- Targeting Cancer Pathways : The compound shows promise as a selective inhibitor of mutant forms of epidermal growth factor receptor (EGFR), which is crucial in various cancers .
- Modulation of Complement Pathways : There is evidence suggesting that it may act as a Factor D inhibitor, impacting the complement cascade involved in immune responses .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Cancer Therapeutics :
A study highlighted the efficacy of this compound as a covalent mutant-selective EGFR inhibitor. It demonstrated equipotent activity against both oncogenic and T790M-resistant mutations, indicating its potential as a therapeutic agent in lung cancer treatment . -
Inflammatory Disorders :
Another investigation focused on the compound's ability to modulate immune responses by inhibiting leukotriene A4 hydrolase. This inhibition could be beneficial in treating conditions characterized by excessive inflammation . -
Complement-Mediated Disorders :
Research has shown that compounds similar to N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide can effectively manage disorders associated with dysregulation of the complement system, suggesting a broader therapeutic application in autoimmune diseases .
Properties
Molecular Formula |
C20H23Cl2N5O |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22ClN5O.ClH/c1-13-11-14(8-10-23-13)19(27)25-20-24-17-7-4-6-16(21)18(17)26(20)15-5-2-3-9-22-12-15;/h4,6-8,10-11,15,22H,2-3,5,9,12H2,1H3,(H,24,25,27);1H |
InChI Key |
JLBUGWQZVWGFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCNC4)C(=CC=C3)Cl.Cl |
Origin of Product |
United States |
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